6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group, contributing to its chemical properties and potential biological activities. The compound is primarily studied for its applications in medicinal chemistry and its potential therapeutic effects.
The compound can be synthesized through various chemical pathways, with detailed methods described in scientific literature. It is also commercially available from chemical suppliers, which facilitate research and development in related fields.
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid falls under the category of indazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's classification is significant in understanding its reactivity and potential applications in drug development.
The synthesis of 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid can be achieved through several methods, including:
The typical reaction conditions include:
The molecular formula for 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid is with a molecular weight of approximately 192.17 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its molecular identity and purity.
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid can undergo several types of chemical reactions:
Common reaction conditions include:
These reactions are critical for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid involves its interaction with biological targets, primarily proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, it may interact with nucleic acids, affecting gene expression and cellular functions depending on the biological context.
The physical properties include:
Chemical properties encompass reactivity patterns such as:
Relevant data from studies indicate that these properties make it suitable for various synthetic applications in organic chemistry.
6-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has several notable applications:
This compound is systematically named as 6-methoxy-4-methyl-1H-indazole-3-carboxylic acid (CAS: 885521-42-6), reflecting its core indazole heterocycle with distinct substituents. The molecular formula is C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol), featuring:
Its canonical SMILES (CC1=CC(=CC2NN=C(C1=2)C(=O)O)OC) and InChIKey (VRAXZSXJQCJNPY-UHFFFAOYSA-N) provide unambiguous representations for computational and cheminformatics applications [1]. The planar indazole scaffold enables π-stacking interactions, while the C3-carboxylic acid allows salt formation or amide coupling. The 4-methyl group enhances lipophilicity (logP ~1.8), and the 6-methoxy group influences electronic distribution, evidenced by a predicted pKa of ~3.2 for the carboxylic acid moiety [9].
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 885521-42-6 |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Canonical SMILES | CC1=CC(=CC2NN=C(C1=2)C(=O)O)OC |
| pKa (Predicted) | ~3.2 (carboxylic acid) |
Indazole derivatives gained prominence in the early 2000s as synthetically accessible bioactive scaffolds. The parent compound, 1H-indazole-3-carboxylic acid, was first reported in the 1990s, but the specific 6-methoxy-4-methyl variant emerged later, driven by demand for kinase inhibitor intermediates [3] . Its synthesis leverages palladium-catalyzed cross-coupling and regioselective cyclization, as demonstrated in the synthesis of its methyl ester precursor (CAS: 885521-13-1) using Pd(OAc)₂/BINAP with 87% yield .
This compound addresses limitations of earlier indazoles:
Table 2: Key Synthetic Advances for Indazole-3-Carboxylic Acid Derivatives
| Year | Development | Significance |
|---|---|---|
| 2000s | Pd-catalyzed cyclization methods | Enabled regioselective synthesis of 4-substituted indazoles |
| 2012 | BINAP/Pd(OAc)₂-mediated esterification (CAS 885521-13-1) | Achieved high-yield (87%) functionalization at C3 |
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3